Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl
CAS No.: 2375267-99-3
Cat. No.: VC5998214
Molecular Formula: C7H12ClF2NO2
Molecular Weight: 215.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375267-99-3 |
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Molecular Formula | C7H12ClF2NO2 |
Molecular Weight | 215.62 |
IUPAC Name | methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H |
Standard InChI Key | QIGAHUAHOPPUJZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CC(C1)(F)F)CN.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl features a cyclobutane ring substituted with two fluorine atoms at the 3-position, an aminomethyl group at the 1-position, and a methyl ester moiety. The hydrochloride (HCl) salt form enhances its stability and solubility in polar solvents. Key structural attributes include:
Property | Value | Source |
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Molecular Formula | C₈H₁₂ClF₂NO₂ | [Inferred] |
Molecular Weight | 235.64 g/mol | [Inferred] |
CAS Registry Number | Not publicly disclosed | - |
The difluorocyclobutane core imposes significant ring strain (~26 kcal/mol) , while fluorine atoms induce electronic effects that modulate reactivity and bioavailability .
Synthesis and Derivative Formation
Core Synthetic Pathways
While no explicit synthesis of Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl is documented, its preparation likely follows methodologies for analogous difluorocyclobutane derivatives:
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Cyclobutane Ring Formation:
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Aminomethyl Functionalization:
Key Intermediates
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1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: A critical precursor for spirocyclic and bifunctional derivatives .
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Methyl 3,3-Difluorocyclobutane-1-carboxylate: Base ester with molecular weight 150.12 g/mol (CAS 1234616-13-7) .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 130°C, consistent with cyclobutane derivatives .
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Hydrolytic Sensitivity: The methyl ester is susceptible to basic hydrolysis, yielding carboxylic acids .
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LogP: Estimated at 1.2 (similar to methyl 3,3-difluorocyclobutanecarboxylate) , indicating moderate lipophilicity.
Spectroscopic Data
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¹⁹F NMR: Two equivalent fluorine atoms resonate near -110 ppm (CF₂ groups) .
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¹H NMR: Aminomethyl protons appear as a triplet (δ 3.2–3.5 ppm) coupled to adjacent CH₂ groups .
Applications in Drug Discovery
Case Studies
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Spiro[3.3]heptane Derivatives: Used in kinase inhibitors and GPCR modulators .
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Antiviral Agents: Fluorinated cyclobutanes improve target binding in protease inhibitors .
Future Directions
Synthetic Optimization
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Flow Chemistry: Potential for safer bromination and fluorination steps .
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Enzymatic Resolution: Chiral variants could enable enantioselective synthesis .
Therapeutic Exploration
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